An In-depth Technical Guide to Bis-acrylate-PEG6 for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bis-acrylate-PEG6 for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-acrylate-PEG6, systematically named 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate, is a polyethylene (B3416737) glycol (PEG) derivative characterized by the presence of acrylate (B77674) functional groups at both ends of a PEG chain with six ethylene (B1197577) glycol repeat units. This bifunctional molecule is of significant interest in the fields of biomaterials, drug delivery, and tissue engineering due to its ability to form crosslinked hydrogel networks and its utility as a flexible linker in novel therapeutic modalities. This guide provides a comprehensive overview of the core properties, synthesis, and applications of Bis-acrylate-PEG6 and related PEG-diacrylate (PEGDA) compounds, with a focus on their use in hydrogel-based drug delivery systems and as linkers in Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Bis-acrylate-PEG6
Bis-acrylate-PEG6 is a liquid at room temperature and is characterized by its defined molecular weight and chemical structure, which impart specific physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | N/A |
| Synonyms | PEG6-diacrylate | N/A |
| CAS Number | 85136-58-9 | N/A |
| Molecular Formula | C₁₈H₃₀O₉ | N/A |
| Molecular Weight | 390.43 g/mol | N/A |
| Physical Form | Liquid | N/A |
| Storage Temperature | 2-8°C | N/A |
Synthesis of Bis-acrylate-PEG6 and Related PEG-Diacrylates
The synthesis of Bis-acrylate-PEG6 and other PEG-diacrylates generally involves the acrylation of polyethylene glycol. A general protocol for the synthesis of PEGDA is provided below, which can be adapted for the specific synthesis of Bis-acrylate-PEG6 by using hexaethylene glycol as the starting material.
Experimental Protocol: Synthesis of Poly(ethylene glycol) Diacrylate (PEGDA)
Materials:
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Poly(ethylene glycol) (PEG) of desired molecular weight (e.g., hexaethylene glycol for Bis-acrylate-PEG6)
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Acryloyl chloride
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Triethylamine (B128534) (TEA)
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Anhydrous dichloromethane (B109758) (DCM)
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Anhydrous sodium sulfate
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Diethyl ether
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Magnesium sulfate
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Potassium carbonate
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Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
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Dissolution: Dissolve PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Addition of TEA: Cool the solution in an ice bath and add triethylamine dropwise. TEA acts as a base to neutralize the HCl byproduct of the reaction.
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Acrylation: Slowly add acryloyl chloride to the reaction mixture. The molar ratio of PEG to acryloyl chloride to TEA is typically 1:2.2:2.2 to ensure complete acrylation.
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Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.
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Washing: Wash the reaction mixture with a 2 M potassium carbonate solution to remove unreacted starting materials and byproducts. Separate the organic layer.
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Drying: Dry the organic layer over anhydrous magnesium sulfate.
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Precipitation: Precipitate the PEGDA product by adding the solution to cold diethyl ether.
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Filtration and Drying: Collect the precipitate by filtration and dry it under a vacuum.
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Characterization: Confirm the structure and purity of the synthesized PEGDA using ¹H NMR spectroscopy. The appearance of peaks corresponding to the acrylate protons and the disappearance of the terminal hydroxyl protons of PEG indicate successful synthesis.
Applications in Hydrogel-Based Drug Delivery
Bis-acrylate-PEG6 and other PEGDAs are widely used to fabricate hydrogels for controlled drug delivery. The crosslinked network of the hydrogel can encapsulate therapeutic agents and release them in a sustained manner. The mechanical properties and drug release kinetics of these hydrogels can be tuned by varying the PEG molecular weight and concentration.
Mechanical Properties of PEGDA Hydrogels
The mechanical properties of hydrogels are crucial for their application in drug delivery and tissue engineering. The compressive and shear moduli are key parameters used to characterize the stiffness and elasticity of the hydrogel network.
| PEGDA Molecular Weight (Da) | PEGDA Concentration (wt%) | Compressive Modulus (kPa) | Shear Modulus (kPa) |
| 400 | 20 | 260 | - |
| 400 | 40 | 1020 | - |
| 3400 | 20 | 130 | - |
| 3400 | 40 | 520 | - |
| 3400 | 10 | - | 25 |
| 6000 | 10 | - | 15 |
| 10000 | 10 | - | 8 |
| 20000 | 10 | - | 3 |
Note: Data compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocol: Fabrication of PEGDA Hydrogels
Materials:
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PEGDA (e.g., Bis-acrylate-PEG6)
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Photoinitiator (e.g., Irgacure 2959, LAP)
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Phosphate-buffered saline (PBS)
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UV light source (365 nm)
Procedure:
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Precursor Solution Preparation: Dissolve the desired concentration of PEGDA and photoinitiator in PBS.
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Molding: Pipette the precursor solution into a mold of the desired shape and size (e.g., a silicone mold).
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Photopolymerization: Expose the precursor solution to UV light for a specified time to initiate crosslinking and form the hydrogel. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.
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Swelling: After polymerization, immerse the hydrogel in PBS to allow it to swell to equilibrium.
Experimental Protocol: Mechanical Testing of Hydrogels
Instrumentation:
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Mechanical tester (e.g., Instron, TA Instruments) with a compression platen or rheometer with parallel plate geometry.
Procedure for Compressive Testing:
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Sample Preparation: Prepare cylindrical hydrogel samples of known dimensions.
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Testing: Place the swollen hydrogel sample on the lower platen of the mechanical tester. Apply a compressive force at a constant strain rate (e.g., 10% per minute).
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Data Analysis: Record the stress-strain data and calculate the compressive modulus from the initial linear region of the stress-strain curve.
Experimental Protocol: In Vitro Drug Release Study
Materials:
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Drug-loaded hydrogels
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Release medium (e.g., PBS at 37°C)
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Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
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Drug Loading: Incorporate the drug into the hydrogel either by adding it to the precursor solution before polymerization or by soaking the pre-formed hydrogel in a drug solution.
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Release Study: Place a known amount of the drug-loaded hydrogel into a known volume of the release medium at 37°C with gentle agitation.
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Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
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Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
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Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.
Role as a Linker in PROTACs
Bis-acrylate-PEG6 and other PEG derivatives are increasingly being used as linkers in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by influencing its solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.[1] The flexible and hydrophilic nature of the PEG linker can improve the pharmacokinetic properties of the PROTAC molecule.[1]
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein
The following diagram illustrates the general mechanism of action for a PROTAC, which involves hijacking the ubiquitin-proteasome system to degrade a target protein of interest (POI).
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Evaluating PROTAC Efficacy
The following workflow outlines the key steps in assessing the effectiveness of a newly synthesized PROTAC.
Caption: Experimental workflow for evaluating PROTAC efficacy in vitro.
Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation
Materials:
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Cell culture medium and supplements
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PROTAC of interest
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time.
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Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Normalize the protein concentrations and separate the proteins by size using SDS-PAGE.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and add the chemiluminescent substrate.
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Imaging: Acquire the image of the blot using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities to determine the relative amount of the target protein in each sample, normalized to the loading control.
Experimental Protocol: Cell Viability Assay (MTS Assay)
Materials:
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Cell culture medium
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PROTAC of interest
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MTS reagent
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96-well plate reader
Procedure:
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Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the PROTAC as described for the Western blot.
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MTS Reagent Addition: After the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
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Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.
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Absorbance Measurement: Measure the absorbance of each well at 490 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Conclusion
Bis-acrylate-PEG6 is a versatile molecule with significant potential in biomedical research and drug development. Its well-defined structure and bifunctional nature make it an excellent building block for the creation of biocompatible hydrogels for controlled drug release and a valuable component in the design of innovative therapeutics like PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and utilize the unique properties of Bis-acrylate-PEG6 and related PEGDA compounds in their work. As the fields of drug delivery and targeted protein degradation continue to evolve, the importance of such well-characterized and adaptable chemical entities is poised to grow.
